

Andrastin C: A Technical Deep Dive into its Antimicrobial and Cytotoxic Properties

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Compound of Interest

Compound Name: Andrastin C

Cat. No.: B12388430

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Introduction

Andrastin C, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community for its potential therapeutic applications. These complex natural products, biosynthesized from a sesquiterpene and a tetraketide, are produced by various fungi, notably of the *Penicillium* genus.^[1] This technical guide provides a comprehensive overview of the antimicrobial and cytotoxic effects of **Andrastin C** and its analogs, presenting key quantitative data, detailed experimental methodologies, and postulated signaling pathways involved in its mechanism of action.

Antimicrobial Effects of Andrastin C and Related Compounds

Andrastin-type meroterpenoids have demonstrated notable activity against a range of microbial pathogens, with a more pronounced effect observed against fungi than bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for **Andrastin C** and its structural analogs against various fungal and bacterial strains.

Compound	Microorganism	MIC (µg/mL)	Reference
Andrastin A	Candida albicans	>100	N/A
Andrastin C	Candida albicans	>100	N/A
Andrastin-type Meroterpenoid (Unspecified)	Penicillium italicum	1.56 - 6.25	[2]
Andrastin-type Meroterpenoid (Unspecified)	Colletrichum gloeosporioides	3.13 - 6.25	[2]
Andrastin-type Meroterpenoid (Unspecified)	Bacillus subtilis	6.25	[2]
Andrastin-type Meroterpenoid (Unspecified)	Salmonella typhimurium	3.13	[2]

Note: Data for **Andrastin C** specifically is limited in the public domain. The table includes data from closely related andrastin-type compounds to provide a broader context of their antimicrobial potential.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The MIC values are typically determined using the broth microdilution method, a standardized and widely accepted technique.

1. Preparation of Microbial Inoculum:

- Isolate colonies of the test microorganism are cultured on an appropriate agar medium.

- A suspension of the microorganism is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
- The standardized inoculum is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

2. Preparation of **Andrastin C** Dilutions:

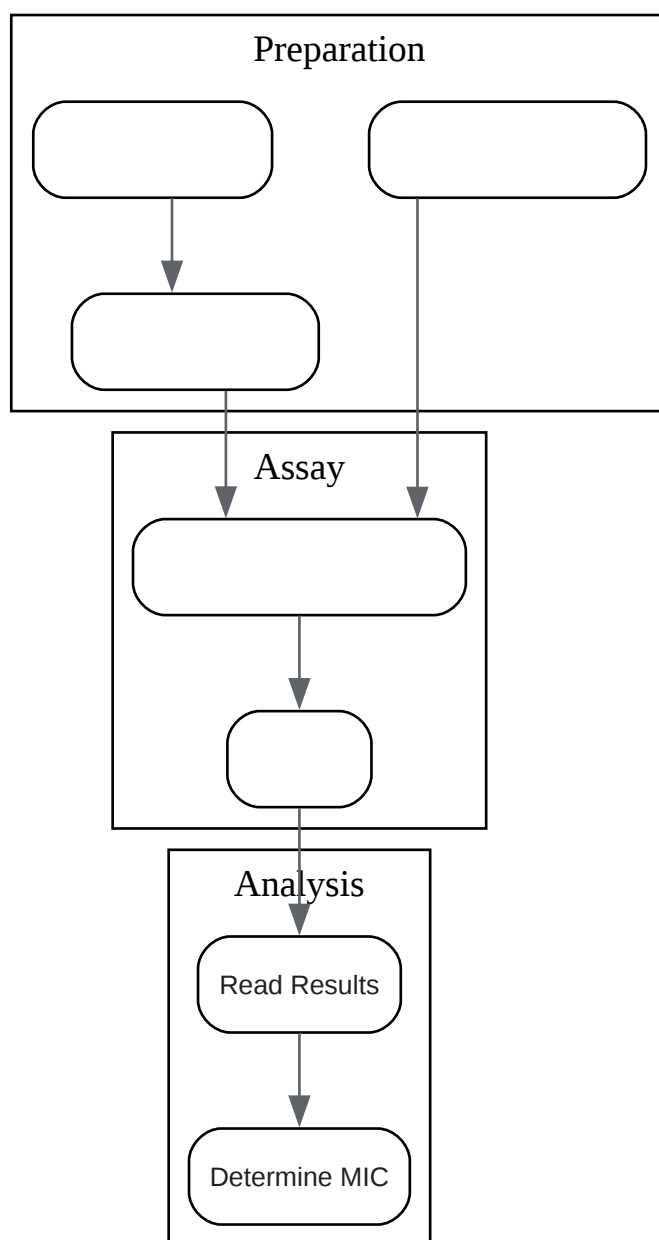
- A stock solution of **Andrastin C** is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of **Andrastin C** are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

- The diluted microbial inoculum is added to each well of the microtiter plate containing the serially diluted **Andrastin C**.
- Positive (microorganism in broth without **Andrastin C**) and negative (broth only) controls are included.
- The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

- The MIC is determined as the lowest concentration of **Andrastin C** at which there is no visible growth of the microorganism.



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Workflow for MIC determination.

Cytotoxic Effects of Andrastin C and Related Compounds

Andrastin-type meroterpenoids have exhibited cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. The half-maximal inhibitory

concentration (IC50) is a key parameter used to quantify this effect, representing the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for andrastin-type meroterpenoids against several cancer cell lines.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Penimeroterpenoid A	A549	Lung Carcinoma	82.61 ± 3.71	[3]
Penimeroterpenoid A	HCT116	Colorectal Carcinoma	78.63 ± 2.85	[3]
Penimeroterpenoid A	SW480	Colorectal Adenocarcinoma	95.54 ± 1.46	[3]

Note: Data for **Andrastin C** specifically is limited. The table presents data for a closely related andrastin-type meroterpenoid, Penimeroterpenoid A.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture and Seeding:

- Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of **Andrastin C** is prepared in a suitable solvent (e.g., DMSO).

- Cells are treated with various concentrations of **Andrastin C**, and a vehicle control (DMSO) is included.

3. Incubation:

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

- MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Data Analysis:

- The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration.

Workflow for MTT cytotoxicity assay.

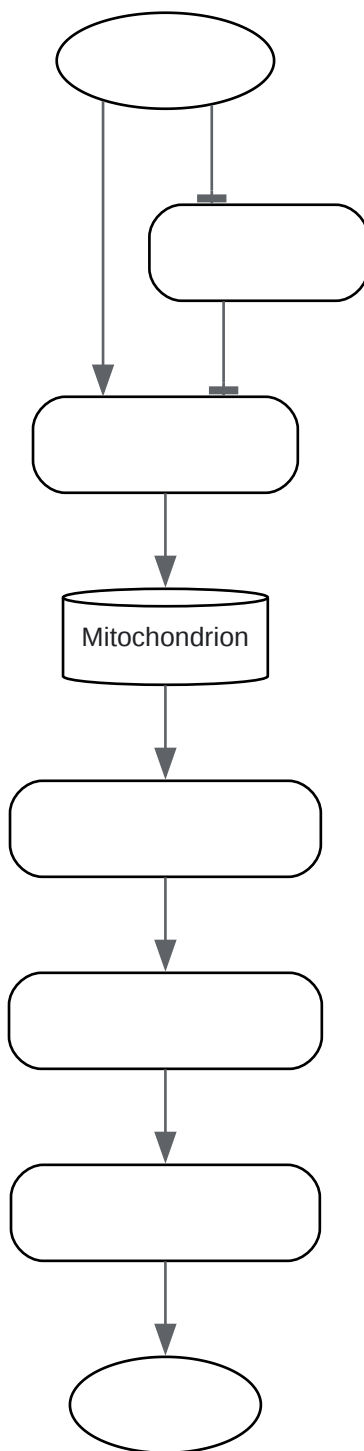
Postulated Signaling Pathways of Cytotoxicity

While the precise signaling pathways modulated by **Andrastin C** leading to its cytotoxic effects are not yet fully elucidated, studies on structurally and functionally related compounds provide valuable insights into its potential mechanisms of action. The cytotoxic activity of many natural products, including meroterpenoids, is often attributed to the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

Apoptosis Induction

Apoptosis is a highly regulated process involving a cascade of molecular events. Based on the activity of similar compounds, **Andrastin C** may induce apoptosis through the intrinsic

(mitochondrial) pathway.



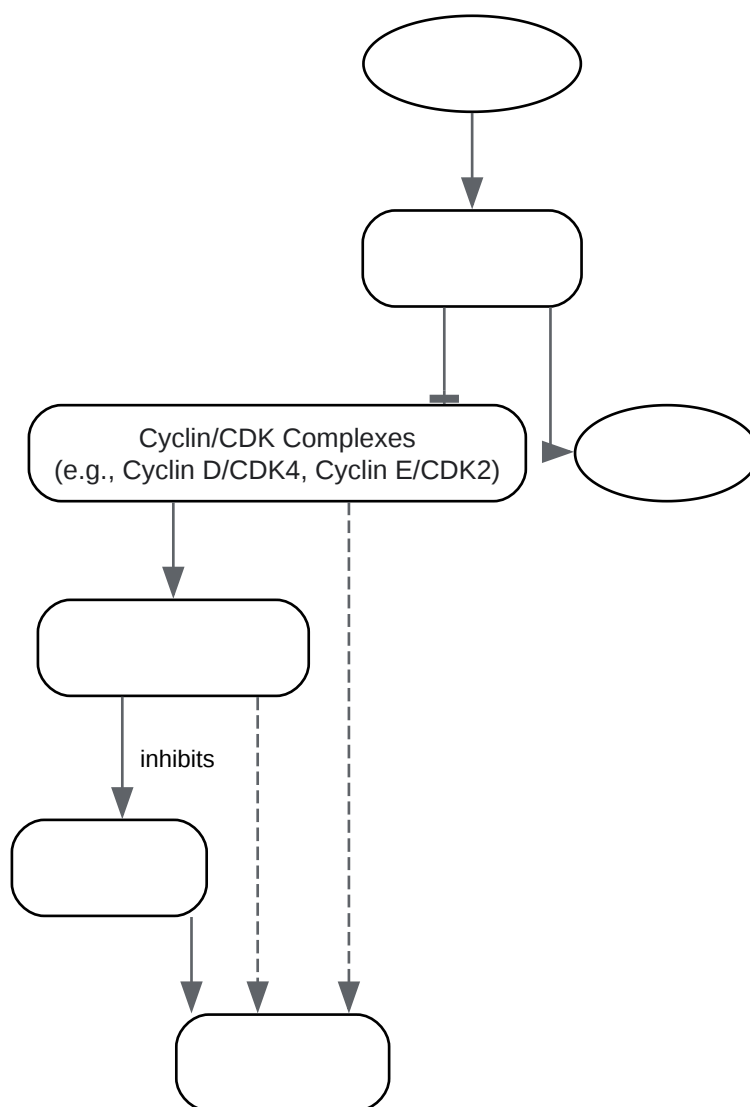
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Postulated intrinsic apoptosis pathway.

In this proposed pathway, **Andrastin C** may promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting the function of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.

Cell Cycle Arrest

Another potential mechanism for the cytotoxic effect of **Andrastin C** is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Based on studies of other cytotoxic agents, **Andrastin C** might induce cell cycle arrest at the G1/S or G2/M checkpoints.



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